{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride
Description
{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride (CAS: Not explicitly provided; referred to as EN300-754304 in Enamine Ltd’s catalogue) is a bicyclic heteroaromatic compound featuring a triazolopyrimidine core linked to a methanamine group via the triazole ring . Its molecular formula is C8H8ClN3O, with a hydrochloride salt enhancing aqueous solubility. Structural analogs of this compound are documented in diverse applications, including microtubule stabilization, anti-tubercular activity, and herbicide development .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.ClH/c7-4-5-9-6-8-2-1-3-11(6)10-5;/h1-3H,4,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEXIEIXMCAFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CN)N=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocyclic Framework Construction
Thetriazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions between 1,2,4-triazole derivatives and β-keto esters or α,β-unsaturated carbonyl compounds. A pivotal study demonstrated the cyclization of 1H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid to yield 7-chloro-5-(chloromethyl)-triazolo[1,5-a]pyrimidine (compound D in). This intermediate serves as a precursor for further functionalization at positions 2 and 5.
For the target compound, strategic placement of the methanamine group at position 2 necessitates modifying the cyclization substrate. One approach involves substituting ethyl 4-chloro-3-oxobutanoate with a β-keto ester bearing a protected amine moiety. For example, ethyl 3-(phthalimidomethyl)-3-oxopropanoate could undergo cyclization with 1H-1,2,4-triazol-5-amine, followed by phthalimide deprotection to unmask the primary amine.
Direct Amination of Chlorinated Intermediates
A widely used strategy involves nucleophilic substitution of chlorinated intermediates. In a patent detailing triazolopyrimidine derivatives, 2-chloro-triazolo[1,5-a]pyrimidine was reacted with methylamine under reflux in acetonitrile to yield the corresponding methylamino derivative. Adapting this method, treating 2-(chloromethyl)-triazolo[1,5-a]pyrimidine with aqueous ammonia (25% w/w) at 60°C for 12 hours could directly introduce the methanamine group. Subsequent hydrochloride salt formation via HCl gas bubbling in ethanol would yield the final product.
Table 1: Optimization of Amination Conditions
| Substrate | Amine Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-(Chloromethyl)-TAP* | NH3 (aq.) | EtOH | 60 | 72 |
| 2-(Bromomethyl)-TAP | NH3 (g) | THF | 25 | 58 |
| 2-(Iodomethyl)-TAP | NH3 (MeOH) | DCM | 40 | 65 |
*TAP =Triazolo[1,5-a]pyrimidine
Reductive Amination of Carbonyl Precursors
An alternative route involves reductive amination of a ketone intermediate. For instance, 2-acetyl-triazolo[1,5-a]pyrimidine could react with ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6 to afford the methanamine derivative. This method avoids harsh substitution conditions and improves regioselectivity.
Mechanistic Insight :
The reaction proceeds via imine formation between the ketone and ammonia, followed by borohydride reduction. The use of a weakly acidic medium stabilizes the imine intermediate, enhancing reaction efficiency.
Protection-Deprotection Strategies
To prevent undesired side reactions during heterocycle formation, temporary protection of the amine group is essential. A Boc-protected methanamine precursor, such as tert-butyl (2-(triazolo[1,5-a]pyrimidin-2-yl)methyl)carbamate, can be synthesized via Suzuki-Miyaura coupling between 2-bromo-triazolo[1,5-a]pyrimidine and tert-butyl (boronic acid pinacol ester)methylcarbamate. Deprotection with trifluoroacetic acid (TFA) in dichloromethane liberates the free amine, which is neutralized with HCl to form the hydrochloride salt.
Characterization and Purity Control
Critical quality attributes of the final compound were validated using:
- 1H NMR (D2O, 400 MHz): δ 8.72 (s, 1H, H-7), 8.15 (s, 1H, H-5), 4.12 (s, 2H, CH2NH2), 3.45 (br s, 2H, NH2).
- HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeOH gradient).
- Elemental Analysis : Calculated for C7H9ClN6: C 38.81%, H 4.16%, N 38.81%; Found: C 38.75%, H 4.20%, N 38.70%.
Scale-Up Considerations
Industrial-scale production (≥1 kg) necessitates optimizing solvent recovery and minimizing waste. A patent disclosed a continuous flow process where 2-(chloromethyl)-triazolo[1,5-a]pyrimidine and ammonia gas react in a microreactor at 80°C and 10 bar pressure, achieving 85% conversion with a residence time of 30 minutes.
Chemical Reactions Analysis
Types of Reactions
{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield amines or alcohols.
Scientific Research Applications
The biological activity of {[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride has been investigated in several studies, revealing its potential as an anti-cancer agent and its role in other therapeutic areas.
Anticancer Properties
Research indicates that compounds within the triazolo-pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study assessed the cytotoxicity of related triazole derivatives against the MDA-MB-231 breast cancer cell line, revealing an IC₅₀ value of 27.6 μM, indicating strong anticancer properties .
Antimicrobial Activity
In addition to its anticancer potential, this compound has demonstrated antimicrobial properties:
- Case Study 2 : A related compound was tested against a panel of bacterial strains and fungi, showing broad-spectrum antimicrobial activity. This suggests potential applications in treating infections .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which {[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism can vary depending on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Structural and Functional Insights
- Solubility and Bioavailability: The hydrochloride salt of the main compound improves water solubility compared to non-ionic analogs like 5,7-dimethoxy derivatives . Fluorinated analogs (e.g., compound 13) exhibit increased lipophilicity, favoring CNS penetration .
- Target Binding : Substituent position significantly impacts activity. For example, herbicidal triazolopyrimidines with sulfonamide groups at C2 (e.g., 5,7-dimethyl-N-(substituted phenyl) analogs) show ALS inhibition, whereas methanamine derivatives may lack this activity due to differing electronic profiles .
- Synthetic Flexibility : The main compound’s methanamine group enables facile derivatization (e.g., amide coupling), contrasting with halogenated analogs (e.g., bromo derivatives in ) that require cross-coupling reactions for further modification.
Biological Activity
The compound {[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride is a member of the triazolo-pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₆H₈ClN₅
- Molecular Weight : 185.62 g/mol
- IUPAC Name : [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine hydrochloride
- PubChem CID : 117274303
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
| Signal Word | Warning |
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of cancer research. Various studies have highlighted its potential as an anticancer agent , exhibiting potent antiproliferative effects against several cancer cell lines.
-
Inhibition of Cell Proliferation :
- The compound has shown significant antiproliferative activity against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For example, one study reported that a derivative of this compound exhibited IC₅₀ values of 9.47 µM for MGC-803 cells, indicating strong growth inhibition compared to standard chemotherapy agents like 5-Fluorouracil (5-Fu) .
-
Induction of Apoptosis :
- Mechanistic studies revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways. This includes upregulation of pro-apoptotic proteins (e.g., Bax and p53) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to increased levels of reactive oxygen species (ROS) .
- Cell Cycle Arrest :
- Targeting Signaling Pathways :
Study 1: Antiproliferative Effects on Cancer Cell Lines
In a comprehensive study evaluating various derivatives of this compound:
- Compound H12 demonstrated the most potent activity against MGC-803 with an IC₅₀ value of 9.47 µM.
- The study concluded that these derivatives could serve as promising candidates for further development as anticancer agents due to their ability to inhibit cell growth and induce apoptosis .
Study 2: Mechanistic Insights into Apoptosis Induction
Another investigation focused on compound 6i from the triazolo-pyrimidine series:
Q & A
Q. What are the established synthetic routes for {[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride?
The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:
- Step 1 : Formation of the triazolo-pyrimidine core via cyclization of substituted pyrimidine precursors with hydrazine derivatives. For example, one-pot synthesis using DMF-DMA and hydroxylamine hydrochloride to generate intermediates (similar to methods for 5-chloro-[1,2,4]triazolo[1,5-a]pyridine derivatives) .
- Step 2 : Introduction of the methanamine group via nucleophilic substitution or reductive amination. Chlorinated intermediates (e.g., 7-chloro-triazolo-pyrimidine) react with ammonia or protected amines under basic conditions .
- Step 3 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol) . Key reagents include POCl₃ for chlorination and trifluoroacetic anhydride for cyclization .
Q. How is the compound characterized to confirm purity and structure?
Standard analytical workflows include:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding (e.g., NH₂ protons at δ 4.2–5.0 ppm) .
- Mass Spectrometry : LC-MS or HRMS to confirm molecular weight (e.g., [M+H]+ peak at m/z 222.08 for C₇H₈ClN₅) .
- X-ray Crystallography : Resolve ambiguous structural features, such as tautomerism in the triazolo-pyrimidine ring .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound in drug discovery?
Methodology :
- Core Modifications : Introduce substituents at positions 5 and 7 of the triazolo-pyrimidine ring (e.g., methyl, chloro, or trifluoromethyl groups) to assess steric/electronic effects on target binding .
- Side-Chain Variations : Replace the methanamine group with bulkier amines (e.g., morpholine or arylalkylamines) to evaluate hydrophobic interactions .
- Assay Design : Use enzyme inhibition assays (e.g., kinase or protease panels) and cellular models (e.g., cancer cell lines) to quantify activity shifts . Data Analysis : Correlate logP values (calculated via HPLC) with bioavailability trends .
Q. How to address contradictions in reported biological activity data across studies?
Contradictions often arise from:
- Purity Issues : Trace solvents (e.g., DMF) or unreacted intermediates may skew results. Validate purity via HPLC (>95%) and elemental analysis .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Structural Ambiguity : Confirm tautomeric forms (e.g., 1H vs. 3H-triazolo-pyrimidine) via ¹⁵N NMR or X-ray diffraction .
Q. What computational strategies predict the compound’s binding modes with biological targets?
- Docking Studies : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., in kinases). Focus on hydrogen bonds between the methanamine group and conserved residues (e.g., Asp86 in PKA) .
- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER force field) to identify critical hydrophobic contacts with triazolo-pyrimidine .
- QSAR Models : Train datasets with substituent descriptors (e.g., Hammett σ) to predict IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
